molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7

1,5-Diazabicyclo[4.3.0]non-5-ene

Cat. No. B127263
CAS RN: 3001-72-7
M. Wt: 124.18 g/mol
InChI Key: SGUVLZREKBPKCE-UHFFFAOYSA-N
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Patent
US08987498B2

Procedure details

1 g of tert-butyl (1R,3R,6S)-(7-oxa-bicyclo[4.1.0]hept-3-yl)-carbamate (Example 1 Step E), 1.56 g of triphenylmethanethiol, and 16.4 mL of acetonitrile were charged to a flask. To the mixture obtained 560 μL of DBN was added, and the mixture obtained was heated to 40° C. and stirred for 22.5 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc, and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C@H]12O[C@H:6]1[CH2:5][CH2:4][C@@H:3]([NH:8][C:9](=O)OC(C)(C)C)C2.C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)S)C=CC=CC=1.[C:36](#[N:38])[CH3:37]>>[CH2:4]1[CH2:3][N:8]2[C:6](=[N:38][CH2:36][CH2:37][CH2:9]2)[CH2:5]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[C@H]12C[C@@H](CC[C@@H]2O1)NC(OC(C)(C)C)=O
Name
Quantity
1.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(S)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC2=NCCCN2C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 560 μL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.